molecular formula C16H13BrClN5O B2994921 5-amino-1-[(3-bromophenyl)methyl]-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899353-92-5

5-amino-1-[(3-bromophenyl)methyl]-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2994921
CAS No.: 899353-92-5
M. Wt: 406.67
InChI Key: IPYXJIFQKKDUSX-UHFFFAOYSA-N
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Description

5-amino-1-[(3-bromophenyl)methyl]-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide: is a synthetic compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of amino, bromophenyl, and chlorophenyl groups, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[(3-bromophenyl)methyl]-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

    Amination and Carboxamide Formation: The amino group can be introduced through nucleophilic substitution reactions, while the carboxamide group can be formed by reacting the corresponding carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the bromophenyl and chlorophenyl groups, potentially leading to the formation of phenyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, and this compound is no exception. It is often tested for its efficacy against various pathogens and cancer cell lines.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of 5-amino-1-[(3-bromophenyl)methyl]-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity, block receptor binding, or interfere with nucleic acid synthesis, leading to its bioactive effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-[(3-chlorophenyl)methyl]-N-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-[(3-fluorophenyl)methyl]-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-[(3-methylphenyl)methyl]-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-amino-1-[(3-bromophenyl)methyl]-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern. The presence of both bromophenyl and chlorophenyl groups, along with the triazole ring, imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-amino-1-[(3-bromophenyl)methyl]-N-(4-chlorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClN5O/c17-11-3-1-2-10(8-11)9-23-15(19)14(21-22-23)16(24)20-13-6-4-12(18)5-7-13/h1-8H,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYXJIFQKKDUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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